Gibberellin A14

Vue d'ensemble

Description

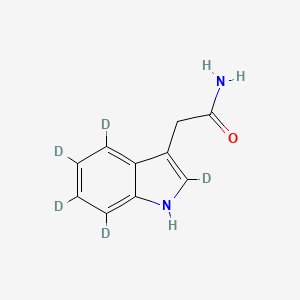

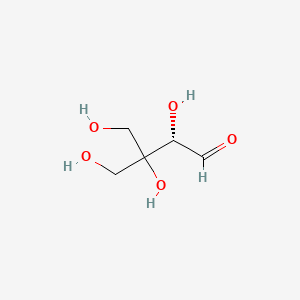

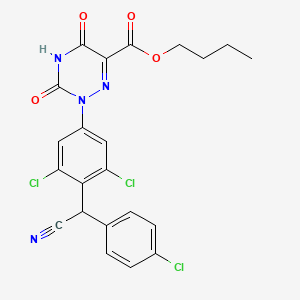

Gibberellin A14 is a C20-gibberellin, initially identified in Gibberella fujikuroi. It differs from gibberellin A12 in the presence of a beta-OH at C-2 (gibbane numbering). It is a dicarboxylic acid, a C20-gibberellin and a gibberellin monocarboxylic acid. It is a conjugate acid of a this compound(2-).

Applications De Recherche Scientifique

Amélioration des performances agricoles

Les gibberellines, y compris la gibberelline A14, sont une classe de phytohormones diterpénoïdes tétracycliques qui régulent de nombreux aspects du développement des plantes, notamment la germination des graines, l'élongation des tiges, l'expansion des feuilles, la maturation du pollen et le développement des fleurs, des fruits et des graines . La manipulation du statut de la gibberelline, soit par altération génétique, soit par application exogène de gibberelline ou d'inhibiteurs de la biosynthèse de la gibberelline, est souvent utilisée pour optimiser la croissance des plantes et les rendements .

Croissance et développement des cultures

Les gibberellines jouent un rôle important dans les principaux aspects de la croissance et du développement des cultures. Elles sont impliquées dans la germination des graines, l'élongation des tiges, l'expansion des feuilles, la maturation du pollen et le développement des fleurs, des fruits et des graines . Par conséquent, la manipulation des niveaux de gibberelline est souvent utilisée en pratique agricole pour optimiser la croissance des plantes et les rendements .

Métabolisme des plantes à fleurs

Chez les plantes à fleurs, les gibberellines jouent un rôle important dans la régulation de la croissance et du développement . Seules les GA 1, GA 3, GA 4 et GA 7 présentent une activité biologique qui contrôle le développement des plantes . Cependant, l'élucidation du réseau métabolique de la gibberelline au niveau moléculaire a pris du retard par rapport à la découverte chimique des gibberellines .

Voies de biosynthèse

La recherche a mis en lumière les deux voies de la biosynthèse des gibberellines, y compris la GA14, dans les plantules d'Arabidopsis. La voie du mévalonate (MVA) dans le cytosol et la voie du méthylérythritol phosphate (MEP) dans les plastes contribuent toutes deux à la production de gibberelline.

Métabolisme et signalisation des GA

Le métabolisme et la signalisation de la gibberelline sont des cibles pour améliorer les performances agronomiques des cultures . Les rôles des gibberellines dans les principaux aspects de la croissance et du développement des cultures sont résumés, et les cibles possibles pour l'ajustement fin du métabolisme et de la signalisation de la gibberelline en tant que stratégie prometteuse pour l'amélioration des cultures sont présentées .

Défense des plantes

Chez les angiospermes, les CPS et les KS ont subi une expansion génique et une diversification fonctionnelle considérables pour produire des diterpénoïdes impliqués dans la défense des plantes<a aria-label="4: " data-citationid="6316cdfd-acb5-18c8-87e

Mécanisme D'action

Target of Action

Gibberellin A14, a member of the gibberellin (GA) class of phytohormones, primarily targets the GA receptors and early GA signaling components . These include the DELLA repressors and F-box activators , which play crucial roles in plant vegetative and reproductive development .

Mode of Action

The molecular mechanism of gibberellin action involves receptors encoded by the genes of the GID1 family . When the levels of GA increase, GA molecules are more likely to bind to GID1 . This interaction with its targets leads to changes in the behavior of the DELLA transcriptional regulators .

Biochemical Pathways

This compound affects various biochemical pathways in plants. It plays a significant role in GA metabolism, which includes GA biosynthesis and catabolism . The GA metabolic network involves species-specific gibberellin modifications that were acquired during flowering plant evolution . The GA metabolic pathway also includes the roles of GA deactivation enzymes, which show different tissue specificity in different plant species .

Pharmacokinetics

It’s known that the manipulation of ga status, either by genetic alteration or by exogenous application of ga or ga biosynthesis inhibitors, is often used to optimize plant growth and yields .

Result of Action

This compound, like other gibberellins, regulates many aspects of plant development. It promotes plant growth, particularly rescuing the growth of dwarf mutants of pea and maize, and inducing bolting in long-day rosette species . It also stimulates shoot elongation, seed germination, and fruit and flower maturation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, plant phase transitions, which are characterized by morphological and molecular changes, are differently influenced by gibberellins and cytokinins . These transitions are triggered and regulated by both environmental stimuli (photoperiod and temperature) and endogenous stimuli (phytohormones and carbohydrate concentration) . Therefore, the effects observed, such as flower formation and vegetative growth, are modulated by the co-regulation exerted by the cross-talk of both GA and CK pathways .

Analyse Biochimique

Biochemical Properties

Gibberellin A14 is a C20-gibberellin, initially identified in Gibberella fujikuroi . It differs from gibberellin A12 in the presence of a β-OH at C-2 (gibbane numbering) . It is a dicarboxylic acid, a C20-gibberellin, and a gibberellin monocarboxylic acid . It is a conjugate acid of a this compound (2−) .

Cellular Effects

This compound, like other gibberellins, is involved in various cellular processes. It regulates stem elongation, germination, dormancy, flowering, flower development, and leaf and fruit senescence . The E3 ligase CONSTITUTIVE PHOTOMORPHOGENESIS1 (COP1) and transcription factor ELONGATED HYPOCOTYL 5 (HY5) play central roles in directing cellular GA distribution .

Molecular Mechanism

This compound, as part of the gibberellin class, is synthesized by the terpenoid pathway in plastids and then modified in the endoplasmic reticulum and cytosol until they reach their biologically active form . All gibberellins are derived via the ent-gibberellane skeleton, but are synthesized via ent-kaurene .

Temporal Effects in Laboratory Settings

Research on gibberellin biosynthesis has advanced to provide detailed information on the pathways, biosynthetic enzymes, and their genes .

Dosage Effects in Animal Models

As this compound is a plant hormone, its effects on animal models have not been studied extensively. Gibberellins are primarily associated with plant growth and development .

Metabolic Pathways

This compound is part of the gibberellin metabolic pathway. All known gibberellins are diterpenoid acids that are synthesized by the terpenoid pathway in plastids and then modified in the endoplasmic reticulum and cytosol until they reach their biologically active form .

Transport and Distribution

This compound, like other gibberellins, is transported and distributed within plant cells and tissues. Recent advances in understanding gibberellin transport and distribution and their relevance to plant development have been made .

Subcellular Localization

Gibberellins are known to be synthesized in plastids and then modified in the endoplasmic reticulum and cytosol .

Propriétés

IUPAC Name |

(1R,2S,3S,4S,5S,8S,9S,12R)-5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-10-8-20-9-11(10)4-5-12(20)18(2)7-6-13(21)19(3,17(24)25)15(18)14(20)16(22)23/h11-15,21H,1,4-9H2,2-3H3,(H,22,23)(H,24,25)/t11-,12+,13+,14-,15+,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEWNTGSXKRWKA-MJPABCAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332089 | |

| Record name | Gibberellin A14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4955-22-0 | |

| Record name | (1α,2β,4aα,4bβ,10β)-2-Hydroxy-1,4a-dimethyl-8-methylenegibbane-1,10-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4955-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellin A14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of GA14 in gibberellin biosynthesis?

A: GA14 is a key intermediate in the biosynthetic pathway of gibberellins, particularly in the fungus Gibberella fujikuroi. Research demonstrates that GA14 is formed from gibberellin A12-aldehyde and is subsequently converted into various 3-hydroxylated gibberellins, including gibberellin A3. [, , ] This conversion process highlights the crucial role of GA14 as a precursor in the multi-step biosynthesis of bioactive gibberellins.

Q2: How is GA14 metabolized in plants?

A: Studies using dwarf pea seedlings (Pisum sativum) have shown that GA14 can be converted into other gibberellins within the plant. [] This suggests that plants possess enzymatic machinery capable of modifying GA14, leading to the production of different gibberellin molecules with potentially diverse biological activities.

Q3: What is the significance of the C-7 aldehyde group in GA14?

A: Research indicates that the C-7 aldehyde group in GA14 represents a branch point in the gibberellin biosynthetic pathway. [] While 3-hydroxylated gibberellins are derived from GA14, non-3-hydroxylated gibberellins follow a different route that diverges at the C-7 aldehyde stage. This divergence highlights the importance of the C-7 oxidation state in dictating the fate and downstream metabolic transformations of gibberellins.

Q4: Can GA14 be chemically synthesized?

A: Yes, GA14 has been chemically synthesized from 3β,7β-dihydroxykaurenolide, confirming its structure and enabling further investigations into its biological activity. [] Additionally, a partial synthesis of gibberellin A14-aldehyde, a closely related compound and likely biosynthetic intermediate, has also been achieved. [] These synthetic approaches are invaluable for obtaining sufficient quantities of GA14 and its derivatives for research purposes.

Q5: How does the structure of GA14 relate to its biological activity?

A: While specific structure-activity relationship (SAR) studies focusing solely on GA14 modifications are limited in the provided research, it's known that structural differences among gibberellins contribute to their diverse biological activities. [] For instance, the presence or absence of hydroxyl groups at specific positions can significantly influence a gibberellin's potency and its interactions with target receptors in plants. Further research focusing on targeted modifications of the GA14 structure would be valuable to elucidate the specific structural features critical for its biological activity.

Q6: What analytical techniques are employed to study GA14?

A: A combination of powerful analytical techniques is used to study GA14 and other gibberellins. Gas chromatography-mass spectrometry (GC-MS) is employed for the separation and identification of these compounds based on their mass-to-charge ratios. [] High-performance liquid chromatography (HPLC) is another valuable tool used to separate and quantify GA14 and related compounds, often in conjunction with mass spectrometry. [] These techniques allow researchers to analyze complex mixtures, identify metabolites, and track the fate of labeled precursors in biosynthetic studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B565939.png)

![Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide](/img/structure/B565946.png)

![cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B565954.png)